molecular formula C16H14F3N3O2 B2448306 2-[1-(2,3-dihydro-1H-isoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 2380143-57-5

2-[1-(2,3-dihydro-1H-isoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2448306
CAS No.: 2380143-57-5
M. Wt: 337.302
InChI Key: KCPLSKLTLNHSSX-UHFFFAOYSA-N
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Description

2-[1-(2,3-dihydro-1H-isoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-dihydro-1H-isoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process often starts with the preparation of the pyridazinone core, followed by the introduction of the trifluoromethyl group and the isoindoline moiety. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-dihydro-1H-isoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

2-[1-(2,3-dihydro-1H-isoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dihydro-1H-isoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)ethyl derivatives: These compounds share the isoindoline moiety and may have similar biological activities.

    Trifluoromethylated pyridazinones: Compounds with a trifluoromethyl group attached to a pyridazinone core may exhibit similar chemical reactivity and applications.

Uniqueness

2-[1-(2,3-dihydro-1H-isoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to the specific combination of functional groups it possesses. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c1-10(22-14(23)7-6-13(20-22)16(17,18)19)15(24)21-8-11-4-2-3-5-12(11)9-21/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPLSKLTLNHSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2C1)N3C(=O)C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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